Propanedioic acid, mono(3-imidazo(2,1-b)benzothiazol-2-ylphenyl) ester
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Overview
Description
Propanedioic acid, mono(3-imidazo(2,1-b)benzothiazol-2-ylphenyl) ester is a complex organic compound that belongs to the class of imidazo[2,1-b]benzothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both imidazole and benzothiazole moieties, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, mono(3-imidazo(2,1-b)benzothiazol-2-ylphenyl) ester typically involves the condensation of 2-aminobenzothiazole with various substituted phenylacetic acids under acidic or basic conditions. The reaction is often catalyzed by a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction mixture is usually refluxed in an appropriate solvent like dichloromethane or toluene for several hours to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters. Purification steps such as recrystallization or chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, mono(3-imidazo(2,1-b)benzothiazol-2-ylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, amides, and ethers .
Scientific Research Applications
Propanedioic acid, mono(3-imidazo(2,1-b)benzothiazol-2-ylphenyl) ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of propanedioic acid, mono(3-imidazo(2,1-b)benzothiazol-2-ylphenyl) ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of essential biological processes. For example, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby preventing the synthesis of vital cofactors required for bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-b]benzothiazole derivatives such as:
- Benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives
- Imidazo[2,1-b]thiazole triazole derivatives
- N-alkylated 2-aminobenzo[d]oxazole derivatives
Uniqueness
Propanedioic acid, mono(3-imidazo(2,1-b)benzothiazol-2-ylphenyl) ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H11N2O4S- |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)-3-oxopropanoate |
InChI |
InChI=1S/C18H12N2O4S/c21-16(22)9-17(23)24-12-5-3-4-11(8-12)13-10-20-14-6-1-2-7-15(14)25-18(20)19-13/h1-8,10H,9H2,(H,21,22)/p-1 |
InChI Key |
DNWBCBXQFVFCFB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)OC(=O)CC(=O)[O-] |
Origin of Product |
United States |
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